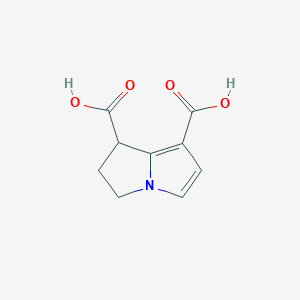

2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid

Übersicht

Beschreibung

2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid is a heterocyclic compound with the molecular formula C₉H₉NO₄. It is a bicyclic structure containing a nitrogen atom at the ring junction, making it part of the pyrrolizine family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . This reaction proceeds smoothly under mild conditions and yields the desired product in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Halogenation at Position 5

Electrophilic halogenation occurs at the α-position (C5) of the pyrrole ring under mild conditions:

Reagents:

-

N-Halosuccinimides (NCS, NBS, or NIS)

-

Solvent: DMF at room temperature

Products: -

5-Chloro-, 5-bromo-, or 5-iodo-substituted derivatives

Key Observation: Reactions proceed without catalysts due to the electron-rich pyrrole ring .

Acylation Reactions

The compound undergoes regioselective acylation at C5 using acylating agents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Trifluoroacetic anhydride | DCM, RT, no catalyst | 5-Trifluoroacetyl derivative | High |

| Acetic anhydride | BF₃-Et₂O catalysis | 5-Acetyl derivative | Moderate |

| Trichloroacetyl chloride | DCM, RT | 5-Trichloroacetyl derivative | 72–79% |

These reactions highlight the reactivity of the pyrrole ring toward electrophiles .

Decarboxylation and Functionalization

Selective decarboxylation at the 7-position enables further derivatization:

Reaction Pathway:

-

Decarboxylation: Heating in basic or acidic conditions removes the 7-carboxylic acid group.

-

5-Aroylation: Reaction with aroyl chlorides (e.g., benzoyl chloride) forms 5-aroyl-1-carboxylic acid derivatives, such as ketorolac (a non-steroidal anti-inflammatory drug) .

Example:

2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid → 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

Conditions:

Condensation Reactions

The compound participates in cyclocondensation to form tricyclic derivatives:

Reaction with Formic Acid:

-

Forms pyrimido[5,4-a]pyrrolizines via intramolecular cyclization .

Reaction with Aldehydes: -

Produces Schiff base derivatives when reacted with aromatic aldehydes .

Esterification and Salt Formation

The carboxylic acid groups can be esterified or converted to salts:

Esterification:

-

Reacts with alcohols (e.g., methanol) under acid catalysis to regenerate diesters .

Salt Formation: -

Forms stable sodium or potassium salts in basic media, enhancing solubility for pharmaceutical formulations .

Biological Activity Correlation

Derivatives of this compound exhibit notable pharmacological properties:

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

One of the most notable applications of 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylic acid is in the development of analgesic drugs. The compound's derivatives, such as ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid), are clinically used for pain relief. Ketorolac has shown efficacy comparable to that of traditional NSAIDs but with a potentially lower incidence of gastrointestinal side effects due to its unique mechanism of action as a dual COX/5-LOX inhibitor .

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that certain pyrrolizine-based compounds possess IC50 values in the low micromolar range against COX-1 and COX-2 enzymes, indicating their potential as effective anti-inflammatory agents . The ability to design analogs with reduced gastric toxicity further enhances their therapeutic profile.

Mechanistic Studies

The compound serves as a valuable model in biochemical research to understand steroid interactions and other biological processes. Its structural characteristics allow researchers to explore binding affinities with various biological targets, which is crucial for assessing therapeutic potential and safety profiles.

Synthetic Routes

The synthesis of this compound can be achieved through several methods outlined in patents. Notably, processes involving the hydrolysis and decarboxylation of pyrrolizine derivatives yield compounds with enhanced pharmacological properties .

Case Studies

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ketorolac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar pyrrolizine structure.

Licofelone: Another NSAID that inhibits both cyclooxygenase and lipoxygenase pathways.

Uniqueness

2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid is unique due to its specific bicyclic structure and the presence of two carboxylic acid groups.

Biologische Aktivität

2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid (C9H9NO4) is a bicyclic compound notable for its structural features, including two carboxylic acid groups. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C9H9NO4 |

| Molar Mass | 181.17 g/mol |

| Functional Groups | Two carboxylic acids |

| Ring Structure | Bicyclic (pyrrolizine) |

The presence of the nitrogen atom in the pyrrolizine ring allows for unique interactions with biological targets, enhancing its potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that certain analogs induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HT29 (colorectal cancer). The mechanism involves inhibition of key pathways such as COX-2 and EGFR, which are critical in tumor growth and survival .

Anti-inflammatory Effects

Compounds derived from this compound have been reported to possess anti-inflammatory properties. These effects are attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. Ketorolac, a related compound, is widely recognized for its analgesic and anti-inflammatory actions .

Antileukemic Activity

In vivo studies have demonstrated that certain derivatives show promising antileukemic activity against P-388 leukemia cells. The compounds were effective over a wide dose range without acute toxicity, suggesting their potential as therapeutic agents in leukemia treatment .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : Interaction with receptors such as EGFR can lead to altered signaling pathways that promote cell death in cancerous cells.

Study on Anticancer Activity

A recent study evaluated the antiproliferative effects of various pyrrolizine derivatives on human cancer cell lines. The results indicated that compounds exhibiting structural similarities to this compound showed enhanced cytotoxicity compared to controls. Notably, compound 16g was identified as the most potent against MCF7 cells with an IC50 value significantly lower than that of standard chemotherapeutics .

In Vivo Antileukemic Study

In a preclinical model using P-388 leukemia cells, several derivatives derived from this compound demonstrated substantial antileukemic activity. The bis(carbamate) derivative was particularly effective, achieving "cures" in treated subjects without severe side effects .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(12)5-1-3-10-4-2-6(7(5)10)9(13)14/h1,3,6H,2,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNBPFCIKDDTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510098 | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66635-69-6 | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66635-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolizine-1,7-dicarboxylic acid, 2,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.